2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with dichloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a trifluoromethyl group.
2,4-Dichloropyrimidine: Lacks the trifluoromethyl group, making it less lipophilic.
Uniqueness
2,4-Dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both dichloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
1310680-16-0 |
---|---|
Molecular Formula |
C7H2Cl2F3N3 |
Molecular Weight |
256 |
Purity |
95 |
Origin of Product |
United States |
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